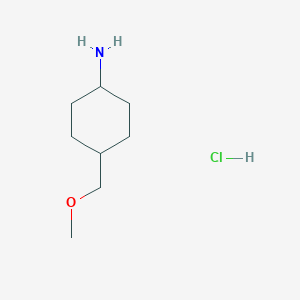
trans-4-(Methoxymethyl)cyclohexanamine hydrochloride
描述
trans-4-(Methoxymethyl)cyclohexanamine hydrochloride: is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanamine, where a methoxymethyl group is attached to the fourth carbon in the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxymethyl group.
Methoxymethylation: The cyclohexanone is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4-(methoxymethyl)cyclohexanone.
Reduction: The 4-(methoxymethyl)cyclohexanone is then reduced using a reducing agent like lithium aluminum hydride to obtain trans-4-(methoxymethyl)cyclohexanol.
Amination: The trans-4-(methoxymethyl)cyclohexanol is converted to trans-4-(methoxymethyl)cyclohexanamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the trans-4-(methoxymethyl)cyclohexanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: trans-4-(Methoxymethyl)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(methoxymethyl)cyclohexanone or 4-(methoxymethyl)cyclohexanal.
Reduction: Formation of trans-4-(methoxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanamine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and reagents.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of various industrial products, including coatings and adhesives.
作用机制
The mechanism of action of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
trans-4-Methylcyclohexylamine: A similar compound with a methyl group instead of a methoxymethyl group.
trans-4-Ethylcyclohexanamine: Another analog with an ethyl group.
trans-4-(Hydroxymethyl)cyclohexanamine: A derivative with a hydroxymethyl group.
Comparison:
Structural Differences: The presence of different substituents (methoxymethyl, methyl, ethyl, hydroxymethyl) leads to variations in chemical and physical properties.
Reactivity: The methoxymethyl group in trans-4-(Methoxymethyl)cyclohexanamine hydrochloride can influence its reactivity and interactions compared to other similar compounds.
Applications: Each compound may have unique applications based on its specific properties and reactivity.
属性
IUPAC Name |
4-(methoxymethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBGXGBMVAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















